molecular formula C20H19ClN2O4 B4001545 methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4001545
M. Wt: 386.8 g/mol
InChI Key: BEMJWZMHNYHOEW-UHFFFAOYSA-N
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Description

Methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1033348 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study focused on the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including derivatives similar to the compound . These compounds were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria. The research demonstrates the potential of these compounds in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Enzyme Inhibition Studies

Another area of application involves the study of enzyme inhibitors. Derivatives of the compound have been synthesized for evaluating their mode of binding to dihydrofolic reductase. These studies are crucial in the design of irreversible inhibitors for this enzyme, highlighting the compound's relevance in developing pharmaceuticals targeting cancer and other diseases (Baker, Lourens, & Jordaan, 1967).

Antitumor and Antioxidant Activities

Research on the synthesis of some new 1,2,3,4-tetrahydropyrimidine-2-thiones and their thiazolo[3,2-a]pyrimidine derivatives as potential biological agents revealed that these compounds, including derivatives related to the queried compound, exhibited significant inhibition on bacterial and fungal growth, comparing favorably with standard drugs. This underscores their potential in antimicrobial and possibly antitumor applications (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).

Radioprotective and Antioxidant Properties

A novel pyrimidine derivative was synthesized and characterized for its in vitro antioxidant activity and in vivo radioprotection properties, using a Drosophila melanogaster model. This study showcases the compound's potential in mitigating oxidative stress caused by ionizing radiation, illustrating its applicability in radioprotection and antioxidant therapies (Mohan, Sarojini, Narayana, Sanjeev, & Sreepada, 2014).

Properties

IUPAC Name

methyl 4-(5-chloro-2-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-12-17(19(24)26-2)18(23-20(25)22-12)15-10-14(21)8-9-16(15)27-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMJWZMHNYHOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
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methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-[2-(benzyloxy)-5-chlorophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.